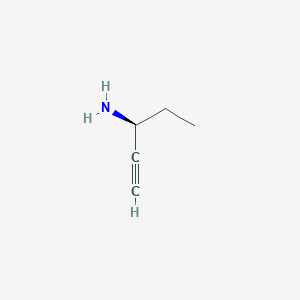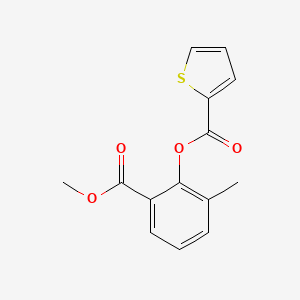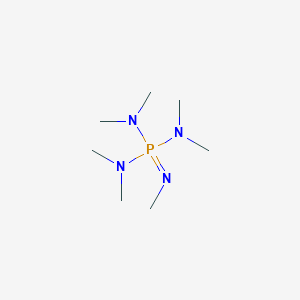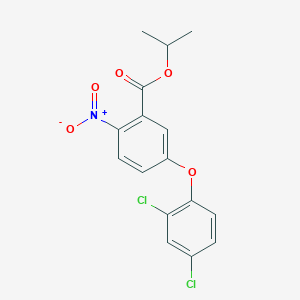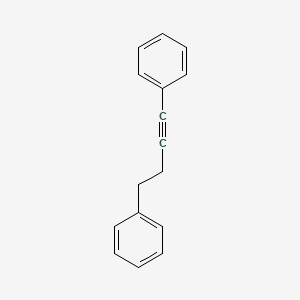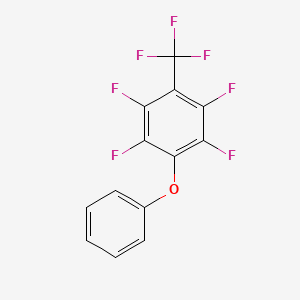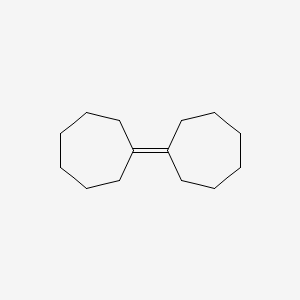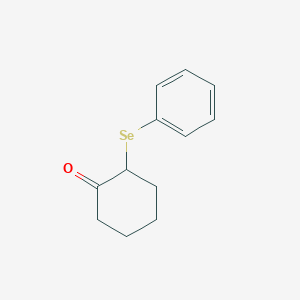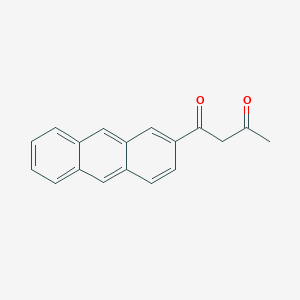
1-(Anthracen-2-YL)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-2-YL)butane-1,3-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of an anthracene moiety attached to a butane-1,3-dione structure. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(Anthracen-2-YL)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where anthracene is reacted with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
1-(Anthracen-2-YL)butane-1,3-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-2-YL)butane-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Anthracen-2-YL)butane-1,3-dione in photodynamic therapy involves the absorption of visible light, leading to the excitation of the compound to a triplet state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can induce cell damage and apoptosis in cancer cells . The compound’s ability to generate singlet oxygen efficiently is attributed to its extended conjugated π-system, which facilitates intersystem crossing and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
1-(Anthracen-2-YL)butane-1,3-dione can be compared with other anthracene derivatives, such as:
- **1-(Phenanthren-2-YL)
1-(Anthracen-9-YL)butane-1,3-dione: Similar in structure but with the anthracene moiety attached at the 9-position, this compound may exhibit different photophysical properties and reactivity.
Eigenschaften
CAS-Nummer |
50593-99-2 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-anthracen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C18H14O2/c1-12(19)8-18(20)16-7-6-15-9-13-4-2-3-5-14(13)10-17(15)11-16/h2-7,9-11H,8H2,1H3 |
InChI-Schlüssel |
QXGIXTTYNNHUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


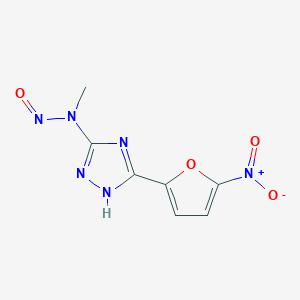
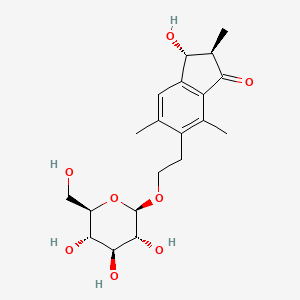
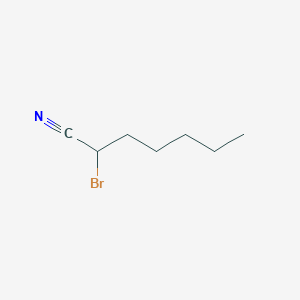
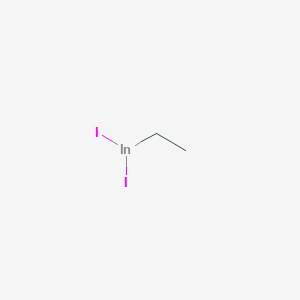
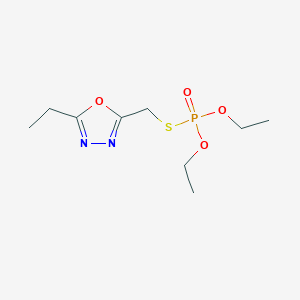
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
